5-(1-ADAMANTYLMETHYL)-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Overview
Description
The compound 5-(1-ADAMANTYLMETHYL)-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic molecule that features a unique combination of structural elements. It includes an adamantyl group, a pyrazole ring, and a triazole ring, which contribute to its distinctive chemical properties. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ADAMANTYLMETHYL)-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Formation of the Triazole Ring:
Introduction of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantyl chloride and a suitable aromatic compound.
Final Assembly: The final step involves coupling the pyrazole and triazole rings with the adamantyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-ADAMANTYLMETHYL)-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid.
Reduction: The compound can be reduced to modify the pyrazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the adamantyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced forms of the pyrazole or triazole rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5-(1-ADAMANTYLMETHYL)-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.
Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.
Material Science: Exploration of its properties as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-ADAMANTYLMETHYL)-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is not fully understood but is believed to involve:
Molecular Targets: Interaction with enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylmethyl-1H-pyrazole: Lacks the triazole ring and thiol group.
4H-1,2,4-Triazole-3-thiol: Lacks the adamantyl and pyrazole groups.
1-Ethyl-5-methyl-1H-pyrazole: Lacks the adamantyl and triazole groups.
Uniqueness
5-(1-ADAMANTYLMETHYL)-4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(1-adamantylmethyl)-4-(1-ethyl-5-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5S/c1-3-23-12(2)16(11-20-23)24-17(21-22-18(24)25)10-19-7-13-4-14(8-19)6-15(5-13)9-19/h11,13-15H,3-10H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPGHHIQRDHJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N2C(=NNC2=S)CC34CC5CC(C3)CC(C5)C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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